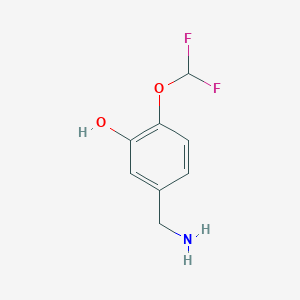
5-(Aminomethyl)-2-(difluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-(difluoromethoxy)phenol is an organic compound characterized by the presence of an aminomethyl group and a difluoromethoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method does not require high temperatures or the addition of strong acids or bases, making it a convenient and efficient process.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-2-(difluoromethoxy)phenol may involve large-scale synthesis techniques such as the Dow process or air oxidation of cumene . These methods allow for the production of phenol derivatives in large quantities, which can then be further modified to introduce the aminomethyl and difluoromethoxy groups.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-(difluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different functionalized phenols.
Substitution: The aminomethyl and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, functionalized phenols, and substituted phenol derivatives .
Applications De Recherche Scientifique
5-(Aminomethyl)-2-(difluoromethoxy)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-(difluoromethoxy)phenol involves its interaction with molecular targets and pathways in biological systems. For example, in oxidation reactions, the compound undergoes regioselective double oxidation to form quinones, which can interact with various biomolecules . The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(Aminomethyl)-2-(difluoromethoxy)phenol include:
β-Difluoromethoxy vinyl sulfones: These compounds also contain a difluoromethoxy group and are used in various synthetic applications.
Amino-5-[4-(difluoromethoxy)phenyl]-5-phenylimidazolone: This compound has similar functional groups and is used in medicinal chemistry.
N-(3-(Aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole: This compound is used in agricultural and pharmaceutical applications.
Uniqueness
This compound is unique due to its specific combination of aminomethyl and difluoromethoxy groups on a phenol ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
943816-64-6 |
|---|---|
Formule moléculaire |
C8H9F2NO2 |
Poids moléculaire |
189.16 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-(difluoromethoxy)phenol |
InChI |
InChI=1S/C8H9F2NO2/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8,12H,4,11H2 |
Clé InChI |
SWXVHEQIANJCFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


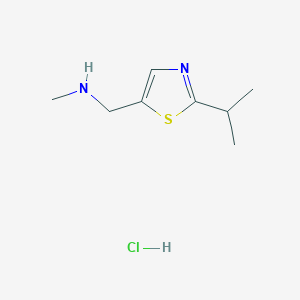
![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)
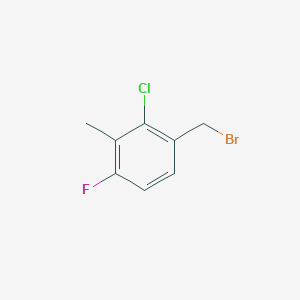
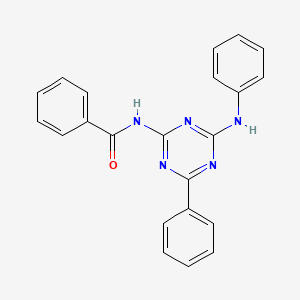

![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)

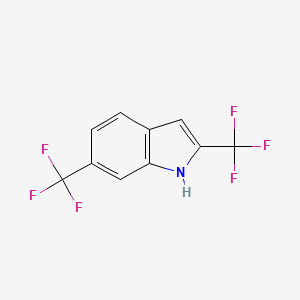
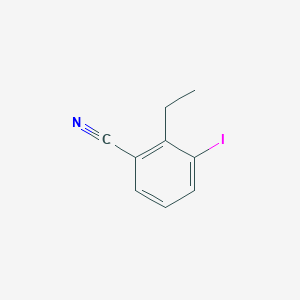
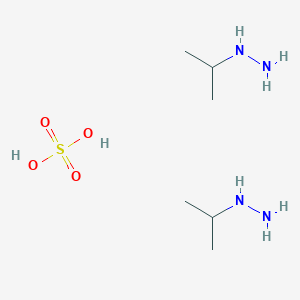
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
